molecular formula C10H11NO3S B7818907 (4S)-2-(3-Hydroxyphenyl)thiazolidine-4-carboxylic acid

(4S)-2-(3-Hydroxyphenyl)thiazolidine-4-carboxylic acid

Cat. No.: B7818907
M. Wt: 225.27 g/mol
InChI Key: FJKZSYINEIIGCM-VEDVMXKPSA-N
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Description

(4S)-2-(3-Hydroxyphenyl)thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative, a class of heterocyclic compounds recognized for their significant research potential in medicinal chemistry . With the molecular formula C10H11NO3S and a specific (4S) stereochemistry, this compound serves as a valuable chiral building block for the synthesis and investigation of novel bioactive molecules . Researchers are interested in thiazolidine-based compounds like this one due to their demonstrated biological activities, which include antifungal, antibacterial, and antiproliferative effects, as observed in preliminary studies on related compounds . A specific study on a structurally similar compound, (4S)-2-(4-Hydroxy-3-Methoxyphenyl)thiazolidine-4-carboxylic acid, investigated its effects on zebrafish testicular tissue, revealing that it can induce ultrastructural changes in Sertoli, Leydig, and spermatogenic cells at various concentrations. These findings highlight the potent biological activity of this chemical class and underscore the importance of careful handling in a research setting . The compound is offered with high purity and is intended for research and development applications only. It is strictly not for diagnostic, therapeutic, or human use. For comprehensive details, including spectroscopic data (NMR, HPLC, LC-MS) and safe handling instructions, please consult the product's Certificate of Analysis and Safety Data Sheet (SDS).

Properties

IUPAC Name

(4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c12-7-3-1-2-6(4-7)9-11-8(5-15-9)10(13)14/h1-4,8-9,11-12H,5H2,(H,13,14)/t8-,9?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKZSYINEIIGCM-VEDVMXKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC(=CC=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(S1)C2=CC(=CC=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazolidine Ring Formation

The reaction proceeds under mild acidic conditions to favor cyclization over polymerization:

  • Reaction Setup :

    • L-Cysteine hydrochloride (4.73 g, 0.033 mol) is dissolved in a 1:1 mixture of water and ethanol (47.3 mL each).

    • Potassium acetate (0.036 mol) is added to deprotonate cysteine, generating the reactive thiolate and amine species.

    • 3-Hydroxybenzaldehyde (0.017 mol) is added dropwise, initiating immediate precipitation of the thiazolidine product.

  • Reaction Mechanism :

    • The aldehyde undergoes nucleophilic attack by cysteine’s thiol group, forming a thiohemiaminal intermediate.

    • Intramolecular cyclization via the amine group yields the thiazolidine ring.

    • Steric and electronic effects from the 3-hydroxyphenyl group influence the diastereomeric ratio (∼1:1 to 3:2).

Diastereomer Separation

The product exists as two diastereomers: (2R,4R) and (2S,4R) . Resolution is achieved via:

  • High-Performance Liquid Chromatography (HPLC) : Using a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate the (4S) enantiomer.

  • Crystallization : Ethanol or methanol recrystallization may partially enrich the desired isomer, though HPLC remains the gold standard.

Reaction Conditions and Yield Optimization

Critical parameters for maximizing yield and stereoselectivity include:

ParameterOptimal ConditionImpact on Reaction
Solvent Ethanol/Water (1:1 v/v)Balances solubility and precipitation
Temperature Room temperature (25°C)Prevents side reactions
Reaction Time 4–6 hoursEnsures complete cyclization
pH 6.5–7.0 (buffered by KOAc)Maintains cysteine reactivity

Yield : 60–75% after purification, depending on the efficiency of diastereomer separation.

Spectroscopic Characterization

Post-synthesis validation ensures structural fidelity:

Infrared (IR) Spectroscopy

  • Carboxylic Acid : Broad peak at 3300–3100 cm⁻¹ (O–H stretch), 1690 cm⁻¹ (C=O stretch).

  • Thiazolidine Ring : Peaks at 1620 cm⁻¹ (C=C aromatic), 3250 cm⁻¹ (secondary amine).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O) :

    • δ 5.0–5.9 (s, 1H, H-2 of thiazolidine).

    • δ 3.2–4.2 (m, 2H, H-5 methylene and H-4 methine).

    • δ 6.7–7.2 (m, 4H, aromatic protons).

  • ¹³C NMR :

    • δ 167 (carboxylic acid C=O).

    • δ 151–155 (C=N of thiazolidine).

Mass Spectrometry

  • Key Fragments :

    • m/z 163 (1,4-ring cleavage).

    • m/z 87 (2,5-ring cleavage).

Comparative Analysis of Alternative Methods

Solid-Phase Synthesis

  • Advantages : Facilitates automation and scalability.

  • Drawbacks : Lower stereochemical control compared to solution-phase methods.

Enzymatic Catalysis

  • Lipase-Mediated Resolution : Selectively hydrolyzes one diastereomer, though substrate specificity limits applicability.

Industrial-Scale Considerations

For large-scale production:

  • Continuous Flow Reactors : Enhance mixing and heat transfer, reducing reaction time to <2 hours.

  • Catalytic Recycling : Immobilized acidic resins (e.g., Nafion) improve cost efficiency.

Challenges and Mitigation Strategies

  • Diastereomer Separation :

    • Use simulated moving bed (SMB) chromatography for higher throughput.

  • Oxidative Degradation :

    • Store products under nitrogen at −20°C to prevent disulfide formation.

Chemical Reactions Analysis

Types of Reactions

(4S)-2-(3-Hydroxyphenyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted thiazolidine derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. A study focused on the synthesis and biological evaluation of these compounds demonstrated their potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .

Antimicrobial Effects

Thiazolidine derivatives have shown promising antibacterial and antifungal activities. The compound's ability to inhibit bacterial enzyme MurB has been documented, indicating its role as an antimicrobial agent . Additionally, studies have reported its effectiveness against various pathogens, making it a candidate for developing new antibiotics .

Anticancer Properties

(4S)-2-(3-Hydroxyphenyl)thiazolidine-4-carboxylic acid has been investigated for its anticancer effects. Research has highlighted the antiproliferative activity of thiazolidine derivatives in human cancer cell lines, suggesting their potential use in cancer therapy . The mechanism involves inducing apoptosis in cancer cells, thereby inhibiting tumor growth.

Developmental Toxicity in Zebrafish

Several studies have focused on the developmental toxicity of this compound using zebrafish as a model organism. Findings indicate that exposure to this compound leads to various developmental defects, including pericardial edema and tail malformations . The median lethal concentrations (LC50) determined for 48 hours and 96 hours were 1.106 mM and 0.804 mM respectively, highlighting its potential toxicity at certain concentrations .

Histopathological Effects

Histological examinations have revealed that exposure to the compound causes significant alterations in zebrafish liver and testicular tissues. These changes include mitochondrial degeneration and cellular vacuolization, suggesting adverse effects on cellular integrity and function . Such findings underscore the importance of evaluating the safety profile of this compound before potential therapeutic applications.

Enzymatic Studies

The compound has been utilized in biochemical studies to analyze enzymatic reactions related to cellular metabolism. Its structural similarity to natural substrates allows researchers to study enzyme kinetics and inhibition mechanisms effectively .

Molecular Docking Studies

In silico studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies support the design of new derivatives with enhanced biological activities by modifying specific functional groups on the thiazolidine structure .

Mechanism of Action

The mechanism of action of (4S)-2-(3-Hydroxyphenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Thiazolidine-4-carboxylic Acid Derivatives

Table 1: Key Thiazolidine-4-carboxylic Acid Derivatives
Compound Name Molecular Formula Molecular Weight Substituents Key Biological Activity Key Findings References
(4S)-2-(3-Hydroxyphenyl)thiazolidine-4-carboxylic acid C₁₀H₁₁NO₃S 225.27 3-hydroxyphenyl Developmental toxicity (zebrafish) LC₅₀: 0.804–1.106 mM; reduces apoptosis
(4R)-2-(3-Hydroxyphenyl)thiazolidine-4-carboxylic acid C₁₀H₁₁NO₃S 225.27 3-hydroxyphenyl Anticancer (human cell lines) IC₅₀: 18–32 µM against prostate cancer; induces apoptosis
(2R,4S)-3-Acetyl-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid C₁₃H₁₅NO₄S 281.33 4-methoxyphenyl, acetyl Not specified (structural analog) Higher molecular weight due to acetyl group
(2R/S,4R)-2-(2,4-Dimethoxyphenyl)thiazolidine-4-carboxylic acid C₁₂H₁₅NO₄S 269.31 2,4-dimethoxyphenyl Tyrosinase inhibition 66.47% inhibition of mushroom tyrosinase at 20 µM
2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid derivatives C₁₀H₁₀ClNO₂S 243.71 4-chlorophenyl Antimalarial Inhibits β-haematin formation; suppresses parasitemia in vivo

Impact of Substituents and Stereochemistry

  • 3-Hydroxyphenyl vs.
  • Stereochemistry (4S vs. 4R) : The (4R)-epimer of the target compound () exhibits anticancer activity against prostate cancer lines (DU-145, PC-3) through pro-apoptotic mechanisms, unlike the (4S)-form, which reduces apoptosis in zebrafish. This highlights the stereochemical dependency of bioactivity.
  • Chlorophenyl and Dimethoxyphenyl : Chlorine substituents () enhance antimalarial activity by interacting with heme polymers, while dimethoxy groups () improve tyrosinase inhibition via electron-donating effects.

Toxicity and Mechanism Variations

  • Developmental Toxicity : The target compound disrupts zebrafish embryogenesis at sub-millimolar concentrations, comparable to tetracycline antibiotics (). However, unlike tetracyclines, it reduces apoptosis, suggesting a unique mechanism involving oxidative stress modulation ().
  • Anticancer vs. Antimalarial Activity : (4R)-derivatives induce apoptosis in cancer cells (), whereas chlorophenyl derivatives inhibit heme polymerization in Plasmodium (). These differences underscore the role of target-specific interactions.

Research Findings and Implications

  • Pharmaceutical Potential: Thiazolidine derivatives are promising candidates for antimicrobial and anticancer therapies. For example, (4R)-2-(3-hydroxyphenyl) derivatives show low IC₅₀ values against cancer cells, while antimalarial derivatives exhibit strong heme-binding capacity.
  • Toxicity Concerns : The target compound’s developmental toxicity in zebrafish necessitates further safety profiling for human therapeutic use. Its apoptosis-reducing effect contrasts with most chemotherapeutics, warranting mechanistic studies.
  • Structure-Activity Relationship (SAR) : Substituent polarity and stereochemistry are critical for target engagement. Hydroxyl and methoxy groups optimize enzyme inhibition, while halogens enhance antiparasitic activity.

Biological Activity

(4S)-2-(3-Hydroxyphenyl)thiazolidine-4-carboxylic acid is a compound belonging to the thiazolidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, antioxidant effects, and potential toxicological implications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring with a hydroxyl group attached to a phenyl ring, contributing to its reactivity and interaction with various biological targets. The specific stereochemistry at the 4-position plays a crucial role in its biological efficacy.

Antimicrobial Activity

Recent studies have indicated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains. The mechanism of action is believed to involve the inhibition of essential enzymes involved in bacterial cell wall synthesis, similar to other thiazolidine derivatives.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mM
Escherichia coli1.0 mM
Pseudomonas aeruginosa0.8 mM

These findings suggest that the compound may serve as a potential lead in the development of new antibiotics.

Antioxidant Properties

The antioxidant activity of this compound has been investigated through various assays. The compound has shown the ability to enhance catalase activity, thereby reducing oxidative stress in cellular models.

The antioxidant effect is attributed to the compound's ability to scavenge free radicals and modulate enzymatic activities related to oxidative stress. Studies have demonstrated that treatment with this thiazolidine derivative leads to improved survival rates in cell cultures exposed to oxidative agents.

Table 2: Antioxidant Activity Assessment

TreatmentCatalase Activity (U/mg protein)Cell Viability (%)
Control1070
0.2 mM1585
0.4 mM2090

Toxicological Studies

Despite its beneficial properties, the potential toxicity of this compound has also been examined, particularly in developmental models such as zebrafish.

Case Study: Zebrafish Developmental Toxicity

In a controlled study, zebrafish embryos were exposed to varying concentrations of the compound. The results indicated several developmental abnormalities at higher concentrations, including pericardial edema and malformations of the spine and tail.

Table 3: Developmental Effects Observed in Zebrafish

Concentration (mM)Observed AbnormalitiesMortality Rate (%)
ControlNone5
0.2Mild edema10
0.4Severe edema, bent spine30
0.6Tail malformation50

Q & A

Q. How can researchers determine the acute toxicity of (4S)-2-(3-hydroxyphenyl)thiazolidine-4-carboxylic acid in vivo?

Toxicity assessment typically involves standardized aquatic models like zebrafish (Danio rerio). Experimental design includes:

  • Dose selection : Based on preliminary LC50 values (e.g., 0.1–0.8 mM for a structurally similar compound) .
  • Exposure protocol : Fish are exposed to graded concentrations (e.g., 0.1–0.4 mM) for 48–96 hours, with mortality rates recorded at 24-hour intervals.
  • Data analysis : LC50 is calculated using probit analysis or nonlinear regression. Secondary endpoints (e.g., developmental abnormalities) may supplement mortality data.

Q. What synthetic routes are commonly employed for thiazolidine-4-carboxylic acid derivatives?

Synthesis often involves:

  • Condensation reactions : Between aldehydes (e.g., substituted benzaldehydes) and cysteine derivatives, followed by cyclization .
  • Catalytic systems : Palladium or copper catalysts in solvents like DMF or toluene for cross-coupling steps .
  • Functionalization : Post-cyclization modifications (e.g., acetylation, amidation) to introduce diverse substituents .

Q. Which analytical techniques confirm the molecular structure of this compound?

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR resolve stereochemistry and substituent positions (e.g., δ 5.68 ppm for thiazolidine protons) .
  • Mass spectrometry (MS) : High-resolution MS (e.g., ESI) validates molecular weight (e.g., [M+Na]<sup>+</sup> at m/z 440.1) .
  • X-ray crystallography : Definitive proof of stereochemical configuration (e.g., (4S) chirality) .

Q. How is purity assessed for this compound in pharmacological studies?

  • HPLC : Reverse-phase columns (C18) with UV detection (e.g., 254 nm) quantify impurities (<95% purity threshold).
  • LC-MS : Combines separation with mass confirmation to detect degradation products or synthetic byproducts .

Advanced Research Questions

Q. How should researchers address contradictory toxicity data (e.g., LC50 discrepancies between 48h and 96h)?

Conflicting LC50 values (e.g., 1.106 mM at 48h vs. 0.804 mM at 96h) may arise from:

  • Metabolic activation : Prolonged exposure enables bioaccumulation or metabolite generation (e.g., hydroxylated derivatives) .
  • Temporal sensitivity : Developmental stages in models like zebrafish exhibit time-dependent susceptibility.
  • Statistical validation : Use Kaplan-Meier survival analysis and Cox proportional hazards models to account for time-dependent effects .

Q. What experimental frameworks evaluate the therapeutic potential of this compound?

  • Enzyme inhibition assays : Target-specific screens (e.g., kinases, proteases) using fluorescence- or absorbance-based readouts.
  • Cell-based models : Cytotoxicity in cancer lines (e.g., MTT assay) or anti-inflammatory activity in macrophages (e.g., TNF-α suppression) .
  • In vivo efficacy : Rodent models of disease (e.g., diabetes, neurodegeneration) with dose-response profiling and biomarker analysis .

Q. How can stereochemical challenges during synthesis be resolved?

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD) to separate (4S) and (4R) enantiomers .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in cyclization steps to enhance enantiomeric excess (>90%) .
  • Circular dichroism (CD) : Confirm absolute configuration post-synthesis .

Q. What strategies optimize structure-activity relationships (SAR) for derivatives?

  • Substituent variation : Modify the 3-hydroxyphenyl group (e.g., methoxy, halogen) to assess electronic effects on bioactivity .
  • Scaffold hopping : Replace the thiazolidine ring with oxazolidinones or pyrrolidines to probe ring flexibility .
  • Pharmacophore mapping : Computational docking (e.g., AutoDock) identifies critical binding motifs (e.g., carboxylic acid for target engagement) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.